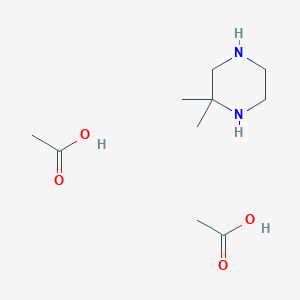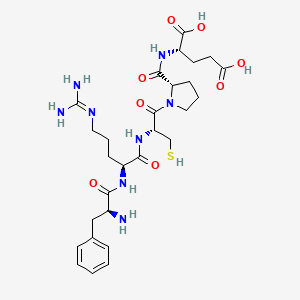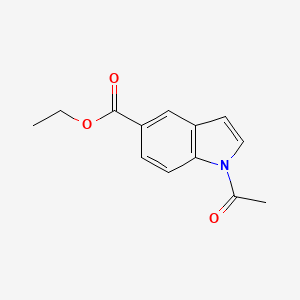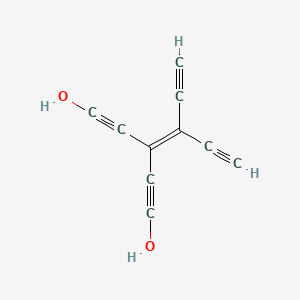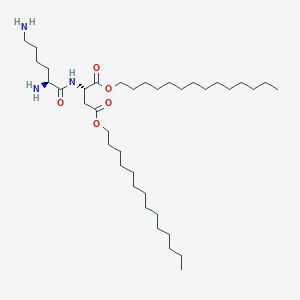
Ditetradecyl L-lysyl-L-aspartate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ditetradecyl L-lysyl-L-aspartate is a synthetic compound that belongs to the class of amino acid-based cationic lipidsThe structure of this compound includes a lysine head group and two tetradecyl (14-carbon) hydrophobic chains, making it amphiphilic and suitable for forming liposomal assemblies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ditetradecyl L-lysyl-L-aspartate typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of lysine and aspartate are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reaction: The protected lysine is coupled with aspartate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under mild conditions to yield the desired product.
Attachment of Hydrophobic Chains: The tetradecyl chains are attached to the lysine head group through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity compound.
化学反应分析
Types of Reactions
Ditetradecyl L-lysyl-L-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the lysine head group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further applications in research and industry .
科学研究应用
Ditetradecyl L-lysyl-L-aspartate has a wide range of applications in scientific research:
Gene Delivery: It is used as a cationic lipid in liposomal formulations for the delivery of plasmid DNA, siRNA, and other genetic materials into cells.
Drug Delivery: The compound is employed in the formulation of liposomes for the delivery of anticancer drugs and other therapeutic agents.
Biological Studies: It is used in studies related to cell membrane interactions, intracellular trafficking, and gene expression.
Industrial Applications: The compound is utilized in the development of novel biomaterials and nanomedicine.
作用机制
Ditetradecyl L-lysyl-L-aspartate exerts its effects through the following mechanisms:
Formation of Liposomal Assemblies: The amphiphilic nature of the compound allows it to form stable liposomal assemblies that can encapsulate genetic materials or drugs.
Interaction with Cell Membranes: The cationic head group interacts with the negatively charged cell membranes, facilitating the uptake of the liposomal contents into the cells.
Intracellular Release: Once inside the cells, the liposomes release their contents, allowing the genetic materials or drugs to exert their effects.
相似化合物的比较
Similar Compounds
1,5-Ditetradecyl-N-lysyl-L-glutamate: Similar structure with glutamate instead of aspartate.
1,5-Ditetradecyl-N-arginyl-L-glutamate: Similar structure with arginine and glutamate.
Uniqueness
Ditetradecyl L-lysyl-L-aspartate is unique due to its specific combination of lysine and aspartate, which provides distinct physicochemical properties and biological activities. Its ability to form stable liposomal assemblies and efficient gene delivery systems sets it apart from other similar compounds .
属性
CAS 编号 |
794489-96-6 |
|---|---|
分子式 |
C38H75N3O5 |
分子量 |
654.0 g/mol |
IUPAC 名称 |
ditetradecyl (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioate |
InChI |
InChI=1S/C38H75N3O5/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-45-36(42)33-35(41-37(43)34(40)29-25-26-30-39)38(44)46-32-28-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39-40H2,1-2H3,(H,41,43)/t34-,35-/m0/s1 |
InChI 键 |
AJOVHKRJQWSZLE-PXLJZGITSA-N |
手性 SMILES |
CCCCCCCCCCCCCCOC(=O)C[C@@H](C(=O)OCCCCCCCCCCCCCC)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
CCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCC)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


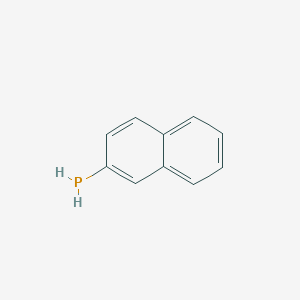
![6-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]hexan-1-OL](/img/structure/B14219029.png)
![Trimethyl[(nonadec-18-yn-9-yl)oxy]silane](/img/structure/B14219035.png)
![(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14219037.png)
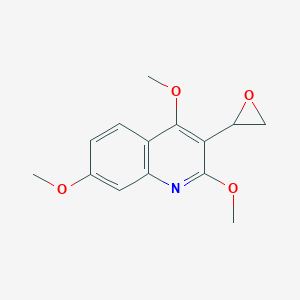
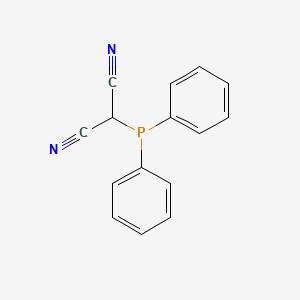
![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)

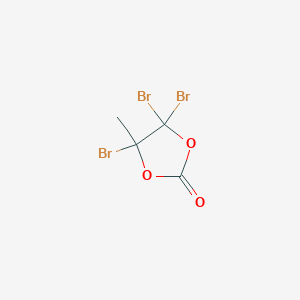
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)
